3-Nitro-L-tyrosyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide
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Overview
Description
3-Nitro-L-tyrosyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide is a complex peptide compound It is composed of several amino acids, including 3-nitro-L-tyrosine, D-alanine, L-phenylalanine, glycine, and L-valine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-L-tyrosyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide involves multiple steps, starting with the protection of functional groups on the amino acids to prevent unwanted reactions. The amino acids are then coupled sequentially using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The nitro group is introduced to the tyrosine residue through nitration using nitric acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable assembly of peptides. SPPS involves anchoring the initial amino acid to a solid resin, followed by sequential addition of protected amino acids. After the peptide chain is assembled, the compound is cleaved from the resin and deprotected to yield the final product .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-L-tyrosyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide can undergo various chemical reactions, including:
Oxidation: The nitro group on the tyrosine residue can be reduced to an amino group under reducing conditions.
Reduction: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Substitution: The phenylalanine residue can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.
Major Products Formed
Oxidation: Formation of 3-amino-L-tyrosyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide.
Reduction: Formation of smaller peptide fragments.
Substitution: Formation of substituted phenylalanine derivatives.
Scientific Research Applications
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential as a therapeutic agent in diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of 3-Nitro-L-tyrosyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group on the tyrosine residue can participate in redox reactions, affecting cellular signaling pathways. The peptide can also bind to proteins, modulating their activity and stability .
Comparison with Similar Compounds
Similar Compounds
3-Nitro-L-tyrosine: A simpler compound with similar redox properties.
L-Alanyl-L-tyrosine: A dipeptide with different biological activity.
L-Tyrosine methyl ester: A prodrug of L-tyrosine with different pharmacokinetics
Uniqueness
3-Nitro-L-tyrosyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide is unique due to its complex structure, which allows for multiple interactions and reactions. Its combination of amino acids and the presence of a nitro group provide distinct chemical and biological properties .
Properties
CAS No. |
649727-49-1 |
---|---|
Molecular Formula |
C35H49N9O10 |
Molecular Weight |
755.8 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C35H49N9O10/c1-18(2)29(34(51)38-16-27(37)46)43-35(52)30(19(3)4)42-28(47)17-39-33(50)24(14-21-9-7-6-8-10-21)41-31(48)20(5)40-32(49)23(36)13-22-11-12-26(45)25(15-22)44(53)54/h6-12,15,18-20,23-24,29-30,45H,13-14,16-17,36H2,1-5H3,(H2,37,46)(H,38,51)(H,39,50)(H,40,49)(H,41,48)(H,42,47)(H,43,52)/t20-,23+,24+,29+,30+/m1/s1 |
InChI Key |
IOFAMAUOQUKENV-GBUQNZQLSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC(=C(C=C2)O)[N+](=O)[O-])N |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC(=C(C=C2)O)[N+](=O)[O-])N |
Origin of Product |
United States |
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